molecular formula C41H67NO16 B10821020 Turimycin ep3 CAS No. 39378-35-3

Turimycin ep3

Cat. No.: B10821020
CAS No.: 39378-35-3
M. Wt: 830.0 g/mol
InChI Key: FFXJTOKFQATYBI-UEANCSDJSA-N
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Description

Turimycin ep3 is a macrolide antibiotic produced by the bacterium Streptomyces hygroscopicus. It is known for its potent activity against a range of mycoplasma species and gram-positive bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

Turimycin ep3 is primarily obtained through fermentation processes involving Streptomyces hygroscopicus. The production involves culturing the bacterium under specific conditions that promote the biosynthesis of the antibiotic. The fermentation medium typically contains sources of carbon, nitrogen, and essential minerals .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation in bioreactors. The process includes:

Chemical Reactions Analysis

Types of Reactions

Turimycin ep3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives are often studied for their enhanced efficacy and reduced toxicity .

Scientific Research Applications

Turimycin ep3 has a wide range of scientific research applications:

Mechanism of Action

Turimycin ep3 exerts its effects by binding to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis. This action prevents the translocation of peptidyl tRNA, effectively halting bacterial growth. The compound’s bacteriostatic effect can become bactericidal at higher concentrations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Turimycin ep3

This compound is unique due to its specific activity against mycoplasma species and its production through fermentation by Streptomyces hygroscopicus. Its distinct chemical structure and mechanism of action make it a valuable compound for research and therapeutic applications .

Properties

CAS No.

39378-35-3

Molecular Formula

C41H67NO16

Molecular Weight

830.0 g/mol

IUPAC Name

[(1R,3R,7R,8S,9S,10R,12R,13R,14E,16S)-9-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2S,4R,5S,6S)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-13-hydroxy-8-methoxy-3,12-dimethyl-5-oxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-7-yl] propanoate

InChI

InChI=1S/C41H67NO16/c1-11-30(45)55-29-19-32(47)51-22(4)18-28-27(54-28)14-13-26(44)21(3)17-25(15-16-43)37(38(29)50-10)58-40-35(48)34(42(8)9)36(23(5)53-40)57-33-20-41(7,49)39(24(6)52-33)56-31(46)12-2/h13-14,16,21-29,33-40,44,48-49H,11-12,15,17-20H2,1-10H3/b14-13+/t21-,22-,23-,24+,25+,26+,27+,28-,29-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1

InChI Key

FFXJTOKFQATYBI-UEANCSDJSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1CC(=O)O[C@@H](C[C@@H]2[C@@H](O2)/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]1OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Canonical SMILES

CCC(=O)OC1CC(=O)OC(CC2C(O2)C=CC(C(CC(C(C1OC)OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C

Origin of Product

United States

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